5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-(2-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3S/c1-19-11(20-9-5-3-2-4-8(9)13)7(6-17)10(18-19)12(14,15)16/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWZADFXMANGRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)SC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS No. 318239-37-1) is a member of the pyrazole family, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Basic Information
- Molecular Formula : C₁₂H₇ClF₃N₃S
- Molecular Weight : 349.72 g/mol
- Boiling Point : 533.0 ± 50.0 °C (predicted)
- Density : 1.56 ± 0.1 g/cm³ (predicted)
- pKa : -7.87 ± 0.10 (predicted)
Structural Characteristics
The compound features a trifluoromethyl group, a chlorophenyl moiety, and a pyrazole ring, which are critical for its biological activity. The presence of the sulfur atom in the thioether linkage enhances the compound's interaction with biological targets.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit various kinases involved in cancer progression, such as BRAF(V600E) and EGFR, which are critical for cell proliferation and survival .
Case Study: Antitumor Efficacy
In a study evaluating the antitumor efficacy of pyrazole derivatives, compounds similar to 5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile demonstrated inhibitory effects on tumor cell lines with IC₅₀ values in the low micromolar range, indicating potent activity against cancer cells .
Anti-inflammatory Properties
This compound also exhibits anti-inflammatory effects, which are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Pyrazoles have been recognized for their potential in treating inflammatory diseases due to their ability to modulate immune responses .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been documented extensively. Compounds with similar structures have shown activity against various bacterial strains and fungi, suggesting that 5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile may possess similar properties .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E), EGFR | |
| Anti-inflammatory | Modulation of cytokine production | |
| Antimicrobial | Activity against bacteria and fungi |
Structure-Activity Relationships (SAR)
The biological activity of pyrazole compounds is closely related to their structural features. The presence of electron-withdrawing groups (like trifluoromethyl) enhances their potency by increasing electron density at the reactive sites .
Key Findings in SAR Studies
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Chlorophenyl Moiety : Contributes to the interaction with target proteins.
- Sulfanyl Linkage : Increases binding affinity through sulfur interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers
- 5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile (CAS 185015-94-5): This positional isomer substitutes the 2-chlorophenyl group with a 3-chlorophenylthio moiety.
Functional Group Variations
- 5-{[(2-Chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (CAS 321553-39-3) :
Replacing the carbonitrile with a carboxamide group linked to a 4-methoxyphenyl increases polarity, likely improving solubility in polar solvents. The carboxamide derivative has a molar mass of 455.88 g/mol and may exhibit enhanced hydrogen-bonding interactions compared to the carbonitrile . - 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde :
The aldehyde group at position 4 introduces electrophilic reactivity, enabling condensation reactions. Crystallographic data () show a planar pyrazole ring with a dihedral angle of 75.3° between the pyrazole and chlorophenyl groups, influencing packing efficiency .
Heterocyclic Analogs
- 1,3,4-Oxadiazole Derivatives (): Six 1,3,4-oxadiazole analogs with a pyrazole core and varying thioether substituents (e.g., 4-bromobenzyl, allyl, 2-fluorobenzyl) were synthesized. Key comparisons: Compound Melting Point (°C) Yield (%) Key Substituent Target Pyrazole Derivative Not reported Not reported 2-Chlorophenylthio 2-((4-Bromobenzyl)thio)-...oxadiazole 113–114 83.3 4-Bromobenzylthio 2-((2-Fluorobenzyl)thio)-...oxadiazole 101–101 78.2 2-Fluorobenzylthio The target’s 2-chlorophenylthio group may confer higher lipophilicity than fluorinated analogs, affecting membrane permeability in biological systems .
Sulfur Oxidation State Variants
- Pyroxasulfone (Herbicide) :
This sulfonylpyrazole herbicide contains a difluoromethoxy group and a sulfonyl linkage (C12H13F5N2O4S). The sulfonyl group increases water solubility compared to the sulfanyl group in the target compound, making pyroxasulfone more suitable for soil applications . - Fipronil (Insecticide) : Fipronil (C12H4Cl2F6N4OS) features a sulfinyl group and a dichlorotrifluoromethylphenyl substituent. The sulfinyl moiety enhances oxidative stability and insecticidal activity via GABA receptor inhibition, a mechanism less likely in the target compound due to its sulfanyl group .
Q & A
Q. What synthetic methodologies are effective for preparing 5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile?
- Answer : The compound is typically synthesized via multi-step procedures involving: (i) Condensation of substituted pyrazole precursors with 2-chlorothiophenol under basic conditions. (ii) Introduction of the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation. (iii) Final nitrile group installation using Knoevenagel or Rosenmund-von Braun reactions. Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC. Crystallization in ethanol/water mixtures improves purity .
Q. How can spectroscopic and crystallographic techniques characterize this compound’s structure?
- Answer :
- NMR : H and C NMR identify substituent positions (e.g., trifluoromethyl at C3, methyl at N1). F NMR confirms trifluoromethyl integrity .
- X-ray crystallography : Resolve bond angles (e.g., C–S–C ~105°) and torsional strains (e.g., pyrazole-thioether dihedral angles). SHELX software refines data with R-factors <0.08 for high confidence .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 388.04) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for structurally related pyrazole derivatives?
- Answer :
- Perform dose-response assays under standardized conditions (e.g., insecticidal activity against Tribolium castaneum).
- Analyze substituent effects: The 2-chlorophenylsulfanyl group enhances binding to GABA receptors compared to 4-chloro analogs, as seen in fipronil analogs .
- Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins. Validate via site-directed mutagenesis .
Q. What strategies optimize the compound’s stability under varying environmental conditions?
- Answer :
- Thermal stability : TGA/DSC analysis reveals decomposition onset at ~200°C. Store at 2–8°C in amber glass to prevent photodegradation .
- Hydrolytic stability : Assess pH-dependent degradation (e.g., t >24 hrs at pH 7.4). The nitrile group is susceptible to hydrolysis above pH 9, requiring buffered formulations .
Q. How can researchers assess purity and identify trace impurities in synthesized batches?
- Answer :
- HPLC : Use a C18 column (MeCN/HO gradient) with UV detection at 254 nm. Impurities <0.1% indicate high purity.
- Recrystallization : Ethanol/water (7:3) yields >99% pure crystals, confirmed by sharp melting points (mp 145–147°C) .
- LC-MS : Detect sulfoxide byproducts (e.g., oxidation at the sulfur atom) using negative ion mode .
Q. What computational approaches elucidate structure-activity relationships (SAR) for pesticidal activity?
- Answer :
- QSAR modeling : Use Gaussian09 to calculate electronic parameters (e.g., Hammett σ for the 2-chloro substituent). Higher σ values correlate with enhanced insecticidal potency .
- Molecular dynamics : Simulate interactions with the GABA receptor β-subunit. The trifluoromethyl group stabilizes hydrophobic contacts, while the nitrile enhances dipole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
